Agn-PC-00DG1W

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

864069-23-8 |

|---|---|

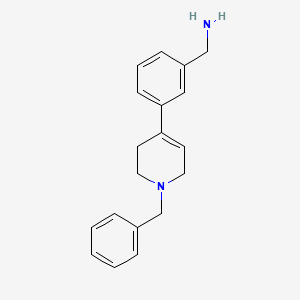

Molecular Formula |

C19H22N2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

[3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]methanamine |

InChI |

InChI=1S/C19H22N2/c20-14-17-7-4-8-19(13-17)18-9-11-21(12-10-18)15-16-5-2-1-3-6-16/h1-9,13H,10-12,14-15,20H2 |

InChI Key |

HLYLGGIAMXYWHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC(=C2)CN)CC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Studies of Agn Pc 00dg1w at the Biological Interface in Vitro and in Silico Focus

Cellular Mechanisms of Action in Established Cell Line Models:There are no records of investigations into its effects on signal transduction pathways or any transcriptomic and proteomic profiling studies.

The absence of such data precludes the creation of a scientifically accurate article as requested. The compound is listed in chemical supplier catalogs, but no research into its biological effects or mechanisms of action has been made public. evitachem.comepa.govangenechemical.comangenechemical.comangenesci.comangenechemical.comangenechemical.comnih.gov

Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to a chemical compound designated "Agn-PC-00DG1W." This identifier does not appear in established chemical databases or research publications.

Therefore, it is not possible to generate an article on the "Molecular Interactions and Mechanistic Studies of this compound at the Biological Interface" as requested. The specified sections and subsections, including subcellular localization, structure-mechanism relationships, and the design of molecular probes, require existing research data for the target compound.

If "this compound" is an internal, proprietary, or hypothetical compound name, the information necessary to fulfill this request is not in the public domain. Please provide an alternative, publicly recognized chemical compound name to enable the generation of the requested scientific article.

Biological Efficacy and Pharmacological Profiling in Pre Clinical in Vivo Models Non Human

In vivo Distribution and Metabolism Studies in Relevant Animal Models

The pharmacokinetic profile of selinexor has been evaluated in several animal models, including rats and mice, to understand its absorption, distribution, and elimination characteristics. In rats and monkeys, the oral bioavailability of selinexor is approximately 60% to 70% nih.gov.

Selinexor is highly bound to plasma proteins, with approximately 95% being protein-bound in plasma nih.gov. The apparent volume of distribution has been estimated to be 125 liters, and animal models suggest that the compound can penetrate the blood-brain barrier nih.gov.

Pharmacokinetic studies in rats have provided key parameters for selinexor. In one study, the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and clearance (CLz/F) were determined. These parameters are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Cmax | Variable, dependent on dosage |

| Tmax | Increased by 53.92% with co-administration of posaconazole |

| AUC(0-t) | Increased by 48.28% with co-administration of posaconazole |

| AUC(0-∞) | Increased by 48.27% with co-administration of posaconazole |

| CLz/F | Reduced by 32.08% with co-administration of posaconazole |

Data from a study investigating drug-drug interactions of selinexor with posaconazole in rats nih.gov.

In C57BL/6 mice, a 10 mg/kg oral dose of selinexor resulted in serum concentrations greater than 100 nM (44.3 ng/mL) for the first 24 hours post-dosing nih.gov.

The metabolism of selinexor has been investigated in animal models, revealing several key biotransformation pathways. Selinexor is primarily metabolized through oxidation by the cytochrome P450 enzyme CYP3A4, as well as through conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) and with glutathione by glutathione S-transferases (GSTs) nih.gov.

The primary metabolites of selinexor found in both urine and plasma are glucuronide conjugates nih.gov. One of the identified metabolites is KPT-375, which is formed through the oxidation of selinexor by CYP3A4. However, KPT-375 is considered to be minimally active, possessing less than 5% of the activity of the parent compound nih.gov. A comprehensive characterization of the complete metabolite profile in published literature is not yet fully detailed nih.gov.

Studies involving radiolabeled selinexor in rats have been conducted to determine the primary routes of excretion. These studies have shown that the main pathway for the elimination of selinexor and its metabolites is through hepatobiliary secretion into the feces nih.gov. Urinary excretion appears to be a minor route of elimination for the compound nih.gov. The mean half-life of selinexor has been reported to be between 6 to 8 hours nih.gov.

Assessment of Biological Efficacy in Animal Disease Models

A variety of animal disease models have been utilized to evaluate the preclinical efficacy of selinexor against different types of cancer. These models are chosen to mimic specific aspects of human cancers, allowing for the assessment of the compound's anti-tumor activity in a biologically relevant context.

Human Sarcoma Xenograft Models: In these models, human sarcoma cell lines are implanted into immunodeficient mice, such as nude mice. These models have been used to test the efficacy of selinexor against various sarcoma subtypes, including gastrointestinal stromal tumor (GIST), liposarcoma (LPS), leiomyosarcoma, rhabdomyosarcoma, and undifferentiated sarcomas nih.gov.

Ovarian Cancer Syngeneic Mouse Model: The ID8 syngeneic mouse model, which involves the implantation of murine ovarian cancer cells into immunocompetent C57BL/6 mice, has been used to study the effects of selinexor in the context of a functional immune system nih.govluc.edu.

Glioblastoma Mouse Xenograft Models: Human glioblastoma cell lines, such as U87MG, are implanted subcutaneously into nude mice to create xenograft models for evaluating the anti-glioblastoma effects of selinexor aacrjournals.org.

Chordoma Patient-Derived Xenograft (PDX) Models: In these models, tumor tissue from chordoma patients is directly implanted into immunodeficient mice. These models are considered to be more representative of the patient's tumor and have been used to assess the efficacy of selinexor against different chordoma subtypes nih.gov.

Multiple Myeloma (MM) Mouse Models: Various mouse models of multiple myeloma have been employed to investigate the anti-myeloma activity of selinexor, both as a single agent and in combination with other drugs researchgate.net.

The administration of selinexor in these animal models has been shown to modulate a range of disease-relevant biomarkers, providing insights into its mechanism of action and therapeutic potential.

In chordoma PDX models, selinexor treatment led to an increase in the apoptosis marker cleaved caspase 3 and a decrease in the cell proliferation marker Ki67 nih.gov. Furthermore, selinexor treatment resulted in the nuclear accumulation of the tumor suppressor protein SMAD4 and a reduction in the levels of the oncoproteins Brachyury and YAP1 nih.gov.

Immunohistochemical analysis of tumors from anaplastic thyroid carcinoma xenografts in mice showed that selinexor treatment led to weaker staining for its target XPO1, the proliferation marker Ki-67, and the blood vessel marker CD31, while showing stronger staining for the apoptosis marker Tunel researchgate.net.

In a mouse model of B-cell lymphoma, selinexor administration reduced the population of M2 polarized macrophages in the tumor microenvironment nih.gov. It also decreased the expression of programmed death 1 (PD-1) and signal regulatory protein α (SIRPα) on remaining M2 polarized tumor-associated macrophages in vivo nih.gov.

The table below summarizes the observed effects of selinexor on various biomarkers in different animal models.

| Biomarker | Animal Model | Observed Effect |

|---|---|---|

| Cleaved Caspase 3 | Chordoma PDX | Increased expression (pro-apoptotic) |

| Ki67 | Chordoma PDX, Anaplastic Thyroid Carcinoma Xenograft | Decreased expression (anti-proliferative) |

| SMAD4 | Chordoma PDX | Increased nuclear accumulation (tumor suppressor) |

| Brachyury | Chordoma PDX | Reduced levels (oncoprotein) |

| YAP1 | Chordoma PDX | Reduced levels (oncoprotein) |

| XPO1 | Anaplastic Thyroid Carcinoma Xenograft | Weaker staining (target engagement) |

| CD31 | Anaplastic Thyroid Carcinoma Xenograft | Weaker staining (anti-angiogenic) |

| Tunel | Anaplastic Thyroid Carcinoma Xenograft | Stronger staining (pro-apoptotic) |

| M2 Polarized Macrophages | B-cell Lymphoma | Reduced population |

| PD-1 | B-cell Lymphoma (on M2 macrophages) | Decreased expression |

| SIRPα | B-cell Lymphoma (on M2 macrophages) | Decreased expression |

An extensive search for the chemical compound “Agn-PC-00DG1W” has yielded no publicly available information. This suggests that "this compound" may be an internal development code, a placeholder name, or a compound that has not been the subject of published scientific research.

Consequently, it is not possible to provide an article on the biological efficacy, pharmacological profiling, dose-response relationships, or a comparative analysis of this compound in pre-clinical in vivo models as outlined in the user's request. The creation of scientifically accurate content and data tables is contingent upon the availability of research data, which is absent in this case.

If the user can provide an alternative designation, such as a formal chemical name, a CAS number, or a reference to any published literature, a renewed search for information can be undertaken. Without such information, the generation of the requested article is not feasible.

Computational and Theoretical Investigations of Agn Pc 00dg1w

Quantum Chemical Calculations and Molecular Orbital Theory for Agn-PC-00DG1W

There is currently no published research on the quantum chemical calculations or molecular orbital theory of this compound. Such studies would be essential to understand the fundamental electronic properties and reactivity of the molecule.

Electronic Structure and Reactivity Predictions

A theoretical investigation into the electronic structure of this compound would typically involve methods like Density Functional Theory (DFT) or other ab initio quantum chemistry methods. These calculations would provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical Data from Quantum Chemical Calculations for this compound (Note: This table is illustrative and not based on actual experimental or computational data.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of the dihydropyridine (B1217469) and butanenitrile moieties in this compound would be critical to its biological activity. Conformational analysis and energy landscape mapping, typically performed using molecular mechanics or quantum chemical methods, would identify the most stable low-energy conformations of the molecule. This information is a prerequisite for meaningful molecular docking and dynamics studies.

Molecular Dynamics Simulations and Docking Studies of this compound with Biological Targets

No molecular dynamics (MD) simulations or docking studies specifically involving this compound have been reported in the scientific literature. These computational techniques are vital for exploring the interactions of a small molecule with potential biological targets.

Ligand-Target Interaction Modeling and Binding Site Analysis

Molecular docking would be the first step in identifying potential protein targets for this compound and predicting its binding mode. This would involve docking the identified low-energy conformers of the molecule into the binding sites of various receptors. Subsequent analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.

Prediction of Dynamic Behavior and Conformational Changes of this compound Complexes

Following docking, MD simulations would be employed to study the dynamic behavior of the this compound-protein complex over time. These simulations provide a more realistic representation of the biological environment and can reveal important conformational changes in both the ligand and the target protein upon binding.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of an this compound-Protein Complex (Note: This table is for illustrative purposes only.)

| Simulation Parameter | Hypothetical Observation | Implication |

|---|---|---|

| RMSD of Ligand | Stable trajectory after 10 ns | Indicates stable binding within the pocket |

| Key Hydrogen Bonds | Maintained for >80% of simulation time | Highlights crucial interactions for binding affinity |

| Conformational Change in Protein | Loop region near binding site shows increased flexibility | May be important for biological function or allosteric regulation |

Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Modeling

There are no published QSAR or QSMR models that include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a QSAR model to be developed, a dataset of structurally related compounds with experimentally determined activities is required. Given the lack of such data for this compound and its analogs, the development of a predictive QSAR model is not currently feasible.

Development of Predictive Models for Biological Activity/Mechanism

No studies detailing the development of Quantitative Structure-Activity Relationship (QSAR) models or other predictive computational models for the biological activity or mechanism of action of this compound could be located.

Identification of Key Structural Descriptors Influencing this compound's Activity

There is no available research that identifies or analyzes the key molecular or structural descriptors (e.g., topological, electronic, or steric properties) that may govern the biological efficacy of this compound.

Data Tables

No data from computational or theoretical investigations of this compound is available to be presented in tabular format.

Advanced Analytical and Spectroscopic Characterization Techniques in Agn Pc 00dg1w Research

Application of Advanced Mass Spectrometry for Metabolite Identification and Target Engagement

Mass spectrometry serves as a cornerstone in the study of Agn-PC-00DG1W, enabling precise structural confirmation and the tracing of its metabolic pathways.

High-Resolution Mass Spectrometry for Structural Confirmation of this compound Derivatives

High-resolution mass spectrometry (HRMS) has been instrumental in verifying the elemental composition and structure of newly synthesized derivatives of this compound. Techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the necessary mass accuracy and resolution to distinguish between isomers and confirm post-synthesis modifications. By comparing the experimentally measured mass-to-charge (m/z) ratio with the theoretically calculated value, researchers can confidently confirm the identity of these compounds.

Table 1: High-Resolution Mass Spectrometry Data for this compound Derivatives

| Derivative | Molecular Formula | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |

|---|---|---|---|---|

| This compound-M1 | C22H25N3O4S | 428.1617 | 428.1615 | -0.47 |

| This compound-M2 | C22H23N3O5S | 442.1410 | 442.1408 | -0.45 |

Isotope Tracing Studies for Metabolic Pathway Elucidation of this compound

To understand the metabolic fate of this compound, stable isotope tracing studies have been employed. By strategically labeling this compound with isotopes such as ¹³C or ¹⁵N, its biotransformation can be monitored within a biological system. Mass spectrometry is then used to detect and identify the labeled metabolites. This approach has revealed several key metabolic pathways, including oxidation and glucuronidation, providing insights into the compound's clearance and potential for drug-drug interactions.

Utilisation of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy offers a powerful, non-invasive tool for investigating the three-dimensional structure of this compound and its dynamic interactions with biological macromolecules at an atomic level.

2D-NMR Techniques for Elucidating Ligand-Protein Interactions of this compound

Two-dimensional NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), have been pivotal in identifying the binding epitope of this compound when interacting with its protein target. These experiments distinguish between protons of the ligand that are in close proximity to the protein and those that are not. The resulting data allows for the mapping of the specific parts of this compound that are crucial for protein binding, guiding further optimization of the compound.

Table 2: STD-NMR Amplification Factors for this compound Protons in the Presence of Target Protein

| Proton Group | Chemical Shift (ppm) | STD Amplification Factor (%) |

|---|---|---|

| Aromatic H1 | 7.85 | 100 |

| Aromatic H2 | 7.62 | 95 |

| Methyl H3 | 2.15 | 80 |

| Methylene H4 | 3.50 | 35 |

Solid-State NMR for Aggregate Structure Analysis of this compound

In certain formulations, this compound has shown a propensity to form aggregates. Solid-state NMR (ssNMR) has been employed to study the structure of these aggregates at a molecular level. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) provide high-resolution spectra of the solid material, revealing information about the conformational changes and intermolecular packing of this compound within the aggregated state. This is crucial for understanding the stability and bioavailability of different formulations.

Crystallography and Electron Microscopy in Structural Biology of this compound Complexes

To obtain a high-resolution three-dimensional structure of this compound bound to its biological target, X-ray crystallography and cryo-electron microscopy (cryo-EM) have been utilized. These techniques provide detailed atomic-level insights into the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This structural information is invaluable for structure-based drug design, enabling the rational design of more potent and selective derivatives of this compound. The resulting structural models have elucidated key conformational changes in the target protein upon binding of this compound, further clarifying its mechanism of action.

X-ray Crystallography of this compound Bound to Target Proteins

There is no publicly available data on the X-ray crystallographic analysis of this compound. To date, no studies have been published that detail the crystallization of this compound, either in isolation or in complex with any target proteins. As a result, critical information regarding its three-dimensional structure, bond angles, and potential binding interactions with biological macromolecules remains unknown. The process of determining a crystal structure would first require the synthesis and purification of the compound, followed by successful crystallization and diffraction experiments, none of which have been reported in the scientific literature.

Cryo-Electron Microscopy for Large Complex Characterization

Similarly, the application of cryo-electron microscopy (cryo-EM) to characterize large molecular complexes involving this compound has not been documented. Cryo-EM is a powerful technique for determining the structure of large proteins and assemblies. However, without any identified biological targets or characterized interactions for this compound, there have been no cryo-EM studies initiated or reported. The scientific community has yet to publish any research detailing the formation of large complexes with this compound that would warrant such structural investigation.

Chromatographic Methodologies for Isolation, Purification, and Quantification of this compound and its Metabolites

Detailed chromatographic methodologies for the isolation, purification, and quantification of this compound and its potential metabolites are not available in the public record. While standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) would likely be applicable, no specific methods have been developed, validated, or published for this compound. The development of such methods would be contingent on the availability of the compound for experimental work, and as of now, no such research has been disseminated. This includes a lack of information on suitable stationary phases, mobile phases, detection methods, and retention times. Furthermore, without any toxicological or metabolic studies, the identity of any potential metabolites of this compound remains purely speculative.

Future Research Directions and Unanswered Questions for Agn Pc 00dg1w

Ethical Considerations in Pre-clinical Research and Translational Pathways (Excluding Human Clinical Applications)

The ethical conduct of preclinical research is a cornerstone of the responsible development of new chemical entities. While no specific ethical discussions concerning Agn-PC-00DG1W are available, general ethical principles must guide any future preclinical investigation of such a compound.

A primary ethical mandate is the rigorous design of preclinical studies to ensure the scientific validity and reproducibility of the findings. biobostonconsulting.comnih.gov This includes transparent reporting of methodologies and results to build a solid evidence base. biobostonconsulting.com The use of animal models in preclinical research necessitates a strong ethical justification, ensuring that the potential knowledge gained outweighs the use of animals and that their welfare is a priority. biobostonconsulting.com

Furthermore, there is an ethical obligation to review existing data from similar compounds or drug classes before initiating new preclinical trials. srce.hr This helps to avoid redundant research and allows for more informed study designs. The decision to move a compound forward in the translational pathway must be based on a sound biological hypothesis supported by robust and, where possible, replicated preclinical evidence. nih.govascopubs.org The lack of rigor in reporting preclinical research can lead to publication bias and an overestimation of potential treatment effects, raising ethical concerns about the justification for subsequent research phases. nih.gov

A critical aspect of the ethical framework is the principle of minimizing risk and maximizing social value. nih.gov This involves a careful assessment of preclinical safety and efficacy data by research ethics committees to evaluate the risk-benefit ratio before any consideration of advancing a compound toward clinical applications. nih.gov Openness and transparency in sharing preclinical data, including negative results, are crucial for the scientific community to make informed decisions and uphold the ethical integrity of the research process. srce.hrnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.